![molecular formula C12H17N3O2S B11933239 1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea](/img/structure/B11933239.png)
1-Tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMM-01 is a novel small-molecule agonist of mammalian Diaphanous-related formins. These formins are proteins that play a crucial role in the assembly of actin filaments and the organization of microfilaments, which are essential for maintaining cell polarity during migration and asymmetric division . IMM-01 has shown promising anticancer effects by disrupting the autoinhibitory bond between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, thereby activating formins .
Preparation Methods
The synthetic routes and reaction conditions for IMM-01 are not extensively detailed in the available literature. it is known that IMM-01 is synthesized as a recombinant signal regulatory protein α (SIRPα) IgG1 fusion protein . The industrial production methods involve recombinant DNA technology, where the gene encoding the fusion protein is inserted into a suitable expression system, such as bacteria or mammalian cells, to produce the protein in large quantities .
Chemical Reactions Analysis
IMM-01 undergoes several types of chemical reactions, primarily involving its interaction with cellular proteins. It acts by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the protein. The major products formed from these reactions are activated formins, which then modulate actin and microtubule dynamics .
Scientific Research Applications
IMM-01 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the assembly and organization of actin filaments and microfilaments . In biology, IMM-01 is used to investigate cell migration, polarity, and asymmetric division . In medicine, IMM-01 has shown promising anticancer effects by inducing apoptosis and slowing tumor growth in preclinical models . It is also being studied in combination with other drugs for the treatment of various cancers, including chronic myelomonocytic leukemia and Hodgkin lymphoma . In industry, IMM-01 is used in the development of new therapeutic strategies targeting the cytoskeletal remodeling machinery of cancer cells .
Mechanism of Action
IMM-01 exerts its effects by acting as an agonist of mammalian Diaphanous-related formins. It disrupts the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain, leading to the activation of formins . This activation triggers the assembly of actin filaments and the stabilization of microtubules, which are essential for maintaining cell polarity during migration and asymmetric division . Additionally, IMM-01 activates macrophages to enhance anti-tumor activity by blocking the CD47-SIRPα interaction, thereby inducing strong antibody-dependent cellular phagocytosis .
Comparison with Similar Compounds
IMM-01 is unique in its ability to activate mammalian Diaphanous-related formins by disrupting the interaction between the diaphanous inhibitory domain and the diaphanous autoregulatory domain . Similar compounds include IMM-02, which also acts as an agonist of mammalian Diaphanous-related formins and triggers actin assembly and microtubule stabilization . Other related compounds include various GTPase inhibitors and agonists that target the cytoskeletal remodeling machinery in cancer cells .
Properties
Molecular Formula |
C12H17N3O2S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-tert-butyl-3-[(2,4-dihydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)14-11(18)15-13-7-8-4-5-9(16)6-10(8)17/h4-7,16-17H,1-3H3,(H2,14,15,18) |
InChI Key |
LTFUAYRGVLQXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)
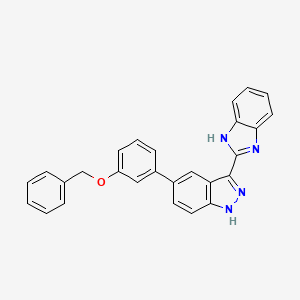
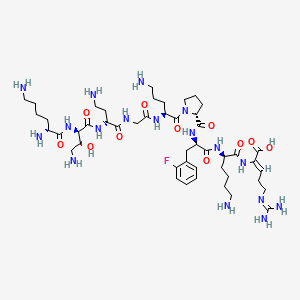


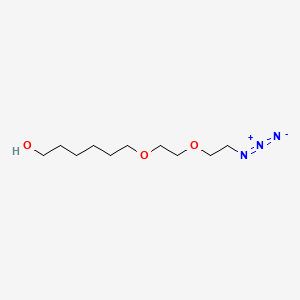
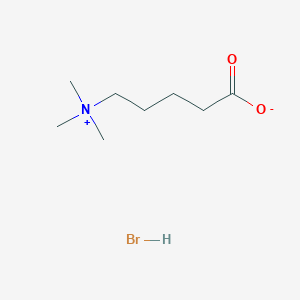

![(Z)-2-(3-((4-Chlorobenzyl)oxy)benzylidene)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-3(2H)-one](/img/structure/B11933198.png)
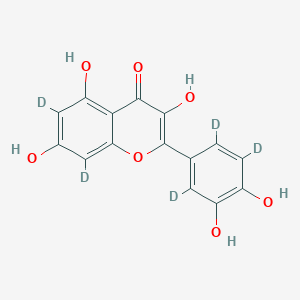


![2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;hydrochloride](/img/structure/B11933223.png)

